tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate
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Overview
Description
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is a synthetic organic compound characterized by its unique chemical structure It contains a tert-butyl group, a nitro group, and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carbamate Formation: The final step involves the reaction of the functionalized pyrazole with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein Interaction: It can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Cellular Pathways: The compound may modulate cellular pathways by affecting signal transduction and gene expression.
Comparison with Similar Compounds
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: This compound lacks the nitro group and has different reactivity and applications.
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate: This compound contains a hydroxy group instead of a nitro group, leading to different chemical properties and uses.
tert-Butyl (3-iodopropyl)carbamate: This compound has an iodopropyl group instead of a pyrazole ring, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C10H13F3N4O4 |
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Molecular Weight |
310.23 g/mol |
IUPAC Name |
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-16(5-10(11,12)13)15-7(6)17(19)20/h4H,5H2,1-3H3,(H,14,18) |
InChI Key |
CXVOSVZXJNOINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])CC(F)(F)F |
Origin of Product |
United States |
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